molecular formula C20H21NO3 B11107553 N-[4-(pentyloxy)phenyl]-1-benzofuran-2-carboxamide

N-[4-(pentyloxy)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B11107553
M. Wt: 323.4 g/mol
InChI Key: XIDZJNNIQULZDL-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a benzofuran ring, a pentyloxyphenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pentyloxy)phenyl]-1-benzofuran-2-carboxamide typically involves the reaction of 4-(pentyloxy)phenylboronic acid with 1-benzofuran-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine and a palladium catalyst. The reaction conditions include a temperature range of 60-80°C and a reaction time of 12-24 hours. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and involves the use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[4-(pentyloxy)phenyl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran ring, using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at 0°C.

    Substitution: Sodium hydride in dimethylformamide (DMF) at 60°C.

Major Products Formed

    Oxidation: Corresponding carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated benzofuran derivatives.

Scientific Research Applications

N-[4-(pentyloxy)phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(pentyloxy)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and require further research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(pentyloxy)phenyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its benzofuran ring and pentyloxyphenyl group contribute to its stability and reactivity, making it a valuable compound in various scientific applications.

Properties

Molecular Formula

C20H21NO3

Molecular Weight

323.4 g/mol

IUPAC Name

N-(4-pentoxyphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H21NO3/c1-2-3-6-13-23-17-11-9-16(10-12-17)21-20(22)19-14-15-7-4-5-8-18(15)24-19/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,21,22)

InChI Key

XIDZJNNIQULZDL-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3O2

Origin of Product

United States

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